Methyl 2,5-dimethyl-4-sulfanylthieno[2,3-d]pyrimidine-6-carboxylate
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Description
“Methyl 2,5-dimethyl-4-sulfanylthieno[2,3-d]pyrimidine-6-carboxylate” is a chemical compound . It is a type of pyrimido[4,5-d]pyrimidine, which is a bicyclic [6 + 6] system . Pyrimido[4,5-d]pyrimidines are two fused pyrimidine rings with four possible structural isomers .
Synthesis Analysis
The synthesis of such compounds involves various methods . The Dimroth rearrangement, which involves the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure, is one of the methods used in the synthesis of condensed pyrimidines .Molecular Structure Analysis
The molecular structure of this compound includes a thieno[2,3-d]pyrimidine core, which is a bicyclic system with two nitrogen atoms in each ring . The compound also contains methyl and sulfanyl groups .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by various factors such as the degree of aza-substitution in rings, pH of the reaction medium, the presence of electron-withdrawing groups, and the thermodynamic stability of the starting compound and the product .Physical and Chemical Properties Analysis
The empirical formula of this compound is C10H10N2O3S . Its molecular weight is 238.26 .Mechanism of Action
Future Directions
Properties
IUPAC Name |
methyl 2,5-dimethyl-4-sulfanylidene-3H-thieno[2,3-d]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S2/c1-4-6-8(15)11-5(2)12-9(6)16-7(4)10(13)14-3/h1-3H3,(H,11,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZMTOGDFRBQBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=S)NC(=N2)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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